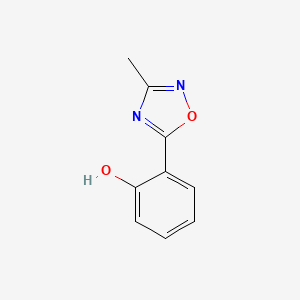

2-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(3-methyl-1,2,4-oxadiazol-5-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-10-9(13-11-6)7-4-2-3-5-8(7)12/h2-5,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNZFLGOJGSANMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3 Methyl 1,2,4 Oxadiazol 5 Yl Phenol and Analogous Systems

Strategic Approaches for 1,2,4-Oxadiazole (B8745197) Ring Formation

The construction of the 1,2,4-oxadiazole heterocycle is a cornerstone of synthesizing the target compound. Several reliable methods have been established, primarily revolving around the use of amidoximes as key precursors.

Cyclization Reactions Involving Amidoximes and Carboxylic Acid Derivatives

A prevalent and versatile method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of an amidoxime (B1450833) with a carboxylic acid or its derivatives, such as acyl chlorides, esters, or anhydrides. rjptonline.orgias.ac.in This approach typically proceeds through the formation of an intermediate O-acylamidoxime, which then undergoes cyclodehydration to yield the desired 1,2,4-oxadiazole ring. researchgate.netnih.gov

The reaction of an amidoxime, in this case, acetamidoxime (B1239325) (to form the 3-methyl substituent), with a derivative of salicylic (B10762653) acid (to introduce the 2-hydroxyphenyl group at the 5-position) is a direct route to the target molecule's core structure. For instance, the synthesis of the analogous 2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol (B3057329) has been successfully achieved through the reaction of benzamidoxime (B57231) with ethyl salicylate. rsdjournal.org This reaction exemplifies the direct formation of the oxadiazole ring and the phenol (B47542) linkage in a single conceptual step, although mechanistically it involves the acylation of the amidoxime followed by cyclization.

The choice of the carboxylic acid derivative and the reaction conditions can significantly influence the reaction's outcome. Acyl chlorides are highly reactive and often used for the acylation of amidoximes. The resulting O-acylamidoxime can then be cyclized, often with the aid of a base or by heating. rjptonline.org One-pot procedures, where the acylation and cyclization steps are performed sequentially in the same reaction vessel without isolation of the intermediate, have been developed to improve efficiency. ias.ac.in

| Acylating Agent | Catalyst/Conditions | Outcome |

| Acyl Chlorides | Pyridine (B92270), heat | Formation of O-acylamidoxime followed by cyclization. |

| Esters | Base (e.g., NaH) | Direct conversion to 1,2,4-oxadiazoles. |

| Anhydrides | Heat or base | Efficient acylation and subsequent cyclization. |

| Carboxylic Acids | Coupling agents (e.g., EDC, DCC), heat | In situ activation of the carboxylic acid for reaction with the amidoxime. rjptonline.org |

Nitrile Oxide [3+2] Dipolar Cycloaddition Mechanisms

An alternative and powerful method for the construction of the 1,2,4-oxadiazole ring is the [3+2] dipolar cycloaddition reaction between a nitrile oxide and a nitrile. rjptonline.orgorganic-chemistry.org This reaction is a classic example of pericyclic reactions and provides a regioselective route to 3,5-disubstituted 1,2,4-oxadiazoles.

In the context of synthesizing 2-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol, this would involve the reaction of acetonitrile (B52724) oxide (derived from acetaldoxime) with 2-hydroxybenzonitrile. The nitrile oxide acts as the 1,3-dipole, and the nitrile serves as the dipolarophile. The cycloaddition proceeds in a concerted fashion, leading directly to the formation of the heterocyclic ring.

The generation of the nitrile oxide is a critical step in this synthetic sequence. Common methods for the in situ generation of nitrile oxides include the dehydrohalogenation of hydroxamoyl halides or the dehydration of nitroalkanes. organic-chemistry.org The reactivity of the nitrile dipolarophile can be a limiting factor, as electron-deficient nitriles generally exhibit higher reactivity in this cycloaddition. organic-chemistry.org

Base-Mediated Ring Closure Techniques

Base-mediated ring closure is a fundamental step in many 1,2,4-oxadiazole syntheses, particularly in the cyclodehydration of O-acylamidoxime intermediates. researchgate.netmdpi.comnih.gov A variety of bases, both organic and inorganic, can be employed to facilitate this transformation. The base assists in the removal of a proton, initiating the intramolecular nucleophilic attack that leads to ring formation and subsequent dehydration.

Commonly used bases include alkali metal hydroxides (NaOH, KOH), carbonates (K₂CO₃), and organic bases such as pyridine or triethylamine. rjptonline.orgnih.gov The choice of base and solvent system can have a significant impact on reaction times and yields. For example, superbase systems like MOH/DMSO (where M = Li, Na, K) have been shown to be highly efficient for the cyclodehydration of O-acylamidoximes, often leading to excellent yields in short reaction times at room temperature. researchgate.net

One-pot syntheses that combine the initial reaction of a nitrile with hydroxylamine (B1172632) to form an amidoxime, followed by acylation and base-mediated cyclization, represent an efficient approach to 3,5-disubstituted 1,2,4-oxadiazoles. nih.gov

| Base | Solvent | Key Features |

| NaOH, KOH | DMSO | "Superbase" conditions, rapid reactions at room temperature. researchgate.net |

| K₂CO₃ | Dichloromethane | Mild conditions, suitable for one-pot procedures. nih.gov |

| Pyridine, Triethylamine | Various | Common organic bases, often used in conjunction with acyl chlorides. |

| Sodium Acetate | Toluene, heat | Used for the cyclization of isolated O-acylamidoximes. rjptonline.org |

Formation of the Oxadiazole-Phenol Linkage

Once the 1,2,4-oxadiazole core is constructed, or concurrently with its formation, the linkage to the phenol moiety must be established. This can be achieved through several synthetic strategies.

Nucleophilic Substitution Reactions for Phenol-Oxadiazole Coupling

Nucleophilic aromatic substitution (SNAr) provides a viable route for the formation of the oxadiazole-phenol linkage. This approach typically involves the reaction of a phenol with a 1,2,4-oxadiazole bearing a suitable leaving group, such as a halogen, on the aromatic ring that will become the phenolic part of the final product. However, a more common strategy involves having the leaving group on a precursor to the phenol.

An alternative SNAr strategy involves the reaction of a phenoxide with a halo-substituted 1,2,4-oxadiazole. For this to be effective, the oxadiazole ring acts as an electron-withdrawing group, activating the halogen for nucleophilic displacement. For example, a 5-halo-3-methyl-1,2,4-oxadiazole could react with the sodium or potassium salt of a protected or unprotected phenol to form the desired ether linkage, which in the case of a direct linkage to the phenyl ring, would be a direct C-C bond formation. More commonly, the linkage is an ether.

The reaction of a pre-formed oxadiazole containing an aniline (B41778) precursor, which is then diazotized and coupled with phenol, is another method to form an azo linkage, which is a different class of compound but illustrates a coupling strategy. nih.gov

Employment of Alkylating Agents Bearing Oxadiazole Moieties

An alternative and widely used method for forming an ether linkage between a phenol and an oxadiazole is through the use of an alkylating agent that already contains the oxadiazole ring. researchgate.netorientjchem.org In this approach, a phenol is deprotonated with a base to form a more nucleophilic phenoxide, which then displaces a leaving group on an alkyl chain attached to the 1,2,4-oxadiazole.

A common strategy involves the use of a halomethyl-1,2,4-oxadiazole, such as 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole. The phenol is treated with a base like potassium carbonate or sodium hydride to generate the phenoxide, which then attacks the electrophilic carbon of the chloromethyl group, displacing the chloride and forming the desired aryloxy-methyl-1,2,4-oxadiazole. researchgate.net This method is particularly useful for creating an ether linkage between the phenol and the oxadiazole.

The synthesis of 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole, a related compound, was achieved by protecting the hydroxyl group of N'-acetyl-2-hydroxybenzohydrazide with (bromomethyl)cyclopropane (B137280) before the cyclization to form the oxadiazole ring. orientjchem.org This highlights a strategy where the linkage is formed prior to the heterocycle's construction.

Derivatization and Functionalization Strategies

The structure of this compound offers two primary sites for chemical modification: the phenolic ring and the methyl group on the oxadiazole ring. Tailored functionalization at these positions can be used to develop a library of analogues with diverse properties.

Modifications to the Phenolic Ring

The phenolic ring, activated by the hydroxyl group, is amenable to various chemical transformations. These modifications can be broadly categorized into reactions involving the phenolic hydroxyl group and electrophilic substitution on the aromatic ring.

O-Alkylation and O-Acylation: The hydroxyl group can be readily converted into ethers or esters. O-alkylation, typically achieved by reacting the phenoxide with an alkyl halide, introduces lipophilic character. O-acylation, through reaction with acyl chlorides or anhydrides, can serve as a strategy for creating prodrugs or altering solubility.

Electrophilic Aromatic Substitution: The hydroxyl group is an ortho-, para-directing group, activating these positions for electrophilic attack. Reactions such as nitration, halogenation, or Friedel-Crafts acylation can introduce a range of functional groups onto the phenolic ring, further expanding the structural diversity of the core molecule.

The following table summarizes potential derivatization strategies for the phenolic ring:

| Reaction Type | Reagent(s) | Product Type | Potential Outcome |

| O-Alkylation (Etherification) | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Phenolic Ether | Increased lipophilicity |

| O-Acylation (Esterification) | Acyl chloride or Anhydride (e.g., Acetyl chloride) | Phenolic Ester | Modified solubility, prodrug potential |

| Nitration | HNO₃ / H₂SO₄ | Nitrophenol derivative | Introduction of a nitro group for further functionalization |

| Halogenation | Br₂ in AcOH or NBS | Halogenated phenol derivative | Altered electronic properties and steric profile |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | Acylphenol derivative | Introduction of a keto functional group |

Transformations of the Oxadiazole Methyl Group

The methyl group at the C3 position of the 1,2,4-oxadiazole ring also presents a handle for functionalization. The electron-withdrawing nature of the 1,2,4-oxadiazole ring increases the acidity of the protons on the adjacent methyl group, making it susceptible to a variety of transformations. researchgate.net

Condensation Reactions: The activated methyl group can undergo condensation with aldehydes, such as benzaldehyde, in the presence of a suitable base. This reaction elongates the side chain and introduces new functional moieties.

Halogenation: Under free-radical conditions, typically involving UV light and a halogen source like N-bromosuccinimide (NBS), the methyl group can be halogenated. wikipedia.orglibretexts.org This introduces a reactive site, allowing for subsequent nucleophilic substitution reactions to create amines, ethers, or thioethers at this position. For instance, a 5-chloromethyl-1,3,4-oxadiazole derivative has been used as a precursor to synthesize aminomethyl and thiomethyl analogues. umich.edu

Oxidation: While potentially challenging, controlled oxidation of the methyl group could yield the corresponding carboxylic acid or aldehyde, providing a key intermediate for further amide or ester formation.

These transformations are summarized in the table below.

| Reaction Type | Reagent(s) | Intermediate/Product | Synthetic Utility |

| Condensation | Aldehyde (e.g., Benzaldehyde), Base | Styryl derivative | Chain elongation, introduction of unsaturation |

| Free-Radical Halogenation | N-Bromosuccinimide (NBS), UV light | Bromomethyl derivative | Precursor for nucleophilic substitution |

| Nucleophilic Substitution | Amine, Thiol, or Alcohol | Aminomethyl, Thiomethyl, or Alkoxymethyl derivative | Introduction of diverse functional groups |

Synthetic Route Optimization and Efficiency (e.g., Microwave Irradiation Techniques)

The classical synthesis of 1,2,4-oxadiazoles often involves the condensation of an amidoxime with a carboxylic acid derivative, followed by cyclodehydration. nih.govnih.gov These methods can require long reaction times and elevated temperatures. To improve efficiency, modern techniques such as microwave-assisted synthesis have been increasingly adopted. nih.govmedjchem.com

Microwave irradiation offers significant advantages over conventional heating by enabling rapid and uniform heating of the reaction mixture. organic-chemistry.org This often leads to a dramatic reduction in reaction times, from hours to minutes, and can result in higher product yields and purities. nih.govorganic-chemistry.org

For the synthesis of 1,2,4-oxadiazole systems, microwave energy has been successfully applied to the key cyclization step. organic-chemistry.org For example, the reaction between amidoximes and carboxylic acids or acyl chlorides can be efficiently promoted under microwave irradiation, often in solvent-free conditions or with polymer-supported reagents, which simplifies purification. umich.eduorganic-chemistry.org

The table below provides a comparative overview of conventional versus microwave-assisted synthesis for 1,2,4-oxadiazoles based on findings from the literature.

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

| Reaction Time | Several hours (e.g., 4-24 h) | Minutes (e.g., 5-15 min) | nih.govorganic-chemistry.org |

| Temperature | Often high (e.g., reflux) | Controlled, rapid heating to setpoint (e.g., 150 °C) | organic-chemistry.org |

| Yields | Moderate to good | Often good to excellent, sometimes quantitative | nih.govorganic-chemistry.org |

| Conditions | Often requires strong bases or harsh conditions | Can be performed under milder, solvent-free, or polymer-assisted conditions | umich.eduorganic-chemistry.org |

The application of microwave-assisted organic synthesis (MAOS) represents a significant step forward in the efficient production of this compound and its analogues, aligning with the principles of green chemistry by reducing energy consumption and reaction times. medjchem.com

Structural Elucidation and Conformational Analysis of 2 3 Methyl 1,2,4 Oxadiazol 5 Yl Phenol

Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to the structural determination of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) each offer unique insights into the molecular framework.

NMR spectroscopy is a powerful tool for mapping the carbon and proton environments within a molecule. Although complete experimental data for this compound is not publicly available, a representative spectrum can be compiled from analyses of closely related analogues, such as 2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol (B3057329) and other substituted oxadiazoles (B1248032). rsdjournal.orgscispace.com

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the phenolic hydroxyl proton, the aromatic protons on the phenol (B47542) ring, and the methyl protons on the oxadiazole ring. The phenolic proton (O-H) typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, especially when involved in intramolecular hydrogen bonding. The four aromatic protons will exhibit complex splitting patterns (multiplets) in the typical aromatic region (approximately 7.0–8.2 ppm). The methyl group protons (CH₃) will present as a sharp singlet further upfield, generally around 2.4 ppm. nih.gov

Carbon-¹³ (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms. The two carbon atoms of the 1,2,4-oxadiazole (B8745197) ring are expected at the lowest fields (around 165–175 ppm) due to their electron-deficient nature. scispace.com The carbon atom of the phenol ring attached to the hydroxyl group (C-OH) would appear around 155-160 ppm. The other aromatic carbons would resonate between 115 and 135 ppm. The carbon of the methyl group is anticipated to be the most shielded, appearing at approximately 10–15 ppm. scispace.com A study on the synthesis of the closely related 2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol confirmed its structure via ¹H and ¹³C NMR, corroborating the expected chemical environments. rsdjournal.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenolic OH | > 10.0 | Broad Singlet |

| Aromatic CH | 7.0 - 8.2 | Multiplet |

| Methyl CH₃ | ~ 2.4 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Oxadiazole C3 | ~ 168 |

| Oxadiazole C5 | ~ 173 |

| Phenolic C-OH | ~ 157 |

| Phenolic C-Oxadiazole | ~ 118 |

| Aromatic CH | 120 - 135 |

| Methyl CH₃ | ~ 12 |

Vibrational spectroscopy identifies the functional groups and bonding arrangements within the molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. A prominent, broad band is expected in the 3200–3500 cm⁻¹ region, corresponding to the O-H stretching vibration of the phenolic group; its broadness suggests involvement in hydrogen bonding. nih.govresearchgate.net Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The C=N stretching vibration of the oxadiazole ring is expected around 1610-1620 cm⁻¹. nih.gov Aromatic C=C ring stretching vibrations are observed in the 1450–1600 cm⁻¹ range. The C-O stretching of the phenol and the N-O stretching of the oxadiazole ring are anticipated in the 1200–1300 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often produce strong signals in the Raman spectrum. The C-C and C=N vibrations of the heterocyclic ring would also be Raman active.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| O-H Stretch (H-bonded) | 3200–3500 (broad) | Weak |

| Aromatic C-H Stretch | 3000–3100 | Strong |

| C=N Stretch (Oxadiazole) | ~ 1615 | Moderate |

| Aromatic C=C Stretch | 1450–1600 | Strong |

| C-O Stretch (Phenol) | 1200–1260 | Moderate |

UV-Vis spectroscopy probes the electronic transitions within the molecule. The spectrum of this compound is dominated by π → π* transitions associated with its conjugated aromatic system, which includes both the phenol and oxadiazole rings.

The phenol chromophore itself typically exhibits two primary absorption bands: a strong band around 210 nm and a weaker, structured band near 270 nm. nih.gov The conjugation of the phenol ring with the 1,2,4-oxadiazole ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorptions. Therefore, the main absorption maxima (λmax) for this compound are likely to be observed at wavelengths longer than 270 nm. Additionally, the presence of nitrogen and oxygen atoms with non-bonding electrons (n electrons) may allow for weak n → π* transitions, which typically appear at longer wavelengths than the π → π* transitions.

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Expected λmax (nm) | Chromophore |

| π → π | ~ 280 - 320 | Conjugated Phenol-Oxadiazole System |

| n → π | > 320 (weak) | Oxadiazole Ring |

Mass spectrometry provides information about the molecular weight and structural fragments of the compound. The molecular weight of this compound is 190.19 g/mol .

In an electron ionization (EI) mass spectrum, a distinct molecular ion peak ([M]⁺) would be expected at m/z 190. The fragmentation pattern would likely involve two primary pathways: cleavage of the oxadiazole ring and fragmentation characteristic of phenols. A common fragmentation for 1,2,4-oxadiazoles involves the cleavage of the N-O and C-C bonds. researchgate.net Phenolic compounds often exhibit a strong peak corresponding to the loss of a neutral carbon monoxide (CO) molecule ([M-28]⁺) from the molecular ion, resulting in a stable cyclopentadienyl (B1206354) cation. docbrown.info

Table 5: Plausible Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Plausible Origin |

| 190 | [C₉H₈N₂O₂]⁺ | Molecular Ion ([M]⁺) |

| 162 | [C₈H₈N₂O]⁺ | [M - CO]⁺ |

| 147 | [C₈H₅N₂O]⁺ | [M - CH₃ - CO]⁺ |

| 121 | [C₇H₅O₂]⁺ | [C₆H₅O-CO]⁺ fragment |

| 93 | [C₆H₅O]⁺ | Phenoxy cation |

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure for this compound is not reported, detailed analysis of the closely related analogue, 2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]phenol, provides excellent insight into the expected solid-state conformation and intermolecular interactions. researchgate.net

The molecule is found to be approximately planar, a conformation stabilized by a significant intramolecular hydrogen bond. The crystal system for this analogue is monoclinic with the space group P2₁. researchgate.net This planarity facilitates efficient crystal packing.

The key feature stabilizing the planar conformation of these types of molecules is a strong intramolecular hydrogen bond between the phenolic hydroxyl group (O-H) and one of the nitrogen atoms (N4) of the 1,2,4-oxadiazole ring. researchgate.net This interaction forms a stable, six-membered quasi-ring, often referred to as an S(6) motif in graph-set notation.

Table 6: Intramolecular Hydrogen Bond Geometry in the Analogue 2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]phenol

| Donor (D) | Hydrogen (H) | Acceptor (A) | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| O | H | N | 0.82 | 2.03 | 2.645 | 134 |

Data obtained from the crystallographic study of 2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]phenol. researchgate.net

Elucidation of Intermolecular Interactions and Crystal Packing Motifs (e.g., π-π Stacking)

While a specific crystal structure for this compound is not publicly available, studies on related oxadiazole-containing compounds confirm the capacity of the oxadiazole ring to engage in π-π stacking. Both 1,2,4- and 1,3,4-oxadiazole (B1194373) systems have been shown to participate in stacking interactions with other aromatic or heteroaromatic rings. nih.gov Theoretical and experimental data demonstrate that the electron-deficient nature of the oxadiazole ring facilitates these interactions with electron-rich aromatic systems. nih.govresearchgate.net

In the crystal lattice of analogous structures, these π-π interactions often manifest as offset or face-to-face arrangements between the oxadiazole ring of one molecule and the phenol ring of a neighboring molecule. The specific geometry and distance of these interactions are dependent on the substituents present on the aromatic rings. These stacking motifs, along with other potential interactions such as hydrogen bonding (originating from the phenolic hydroxyl group) and weaker C-H···N or C-H···O contacts, would collectively define the supramolecular architecture of this compound. The involvement of oxadiazole moieties in such stacking interactions is also a key factor in the design of materials for organic electronics and for understanding ligand-protein binding in medicinal chemistry. nih.govnih.gov

Conformational Preferences and Molecular Planarity

The conformation of this compound is largely determined by the rotational freedom around the single bond connecting the phenol and oxadiazole rings. Analysis of a structurally similar compound, 2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]phenol, provides significant insights into the likely conformational preferences of the target molecule. researchgate.net

In the case of the chlorophenyl analog, the molecule is observed to be approximately planar. This planarity is significantly stabilized by the formation of an intramolecular hydrogen bond between the phenolic hydroxyl group (O-H) and one of the nitrogen atoms of the oxadiazole ring (O—H⋯N). researchgate.net This interaction creates a stable six-membered ring-like structure that locks the relative orientation of the phenol and oxadiazole rings, favoring a coplanar arrangement.

Table 1: Dihedral Angles in a Structurally Similar Compound

| Ring System 1 | Ring System 2 | Dihedral Angle (°) | Reference |

|---|---|---|---|

| 1,2,4-Oxadiazole | Phenol | 4.60 (19) | researchgate.net |

| 1,2,4-Oxadiazole | 4-Chlorophenyl | 7.0 (18) | researchgate.net |

Table 2: Intramolecular Hydrogen Bond Parameters in a Structurally Similar Compound

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) | Reference |

|---|---|---|---|---|---|

| O-H···N | Data not specified | Data not specified | Data not specified | Data not specified | researchgate.net |

Specific bond lengths and angles for the intramolecular hydrogen bond were not provided in the reference publication, but its presence was confirmed to establish the molecular conformation. researchgate.net

This inherent planarity has important implications for the molecule's electronic properties, as it allows for effective π-electron delocalization across the entire molecular framework. This extended conjugation can influence its absorption and emission spectra, as well as its ability to participate in intermolecular electronic interactions like π-π stacking.

Computational and Theoretical Investigations of 2 3 Methyl 1,2,4 Oxadiazol 5 Yl Phenol

Quantum Chemical Calculations (Density Functional Theory - DFT, Time-Dependent DFT - TD-DFT)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. DFT and its time-dependent extension, TD-DFT, are routinely used to model the electronic structure and spectra of organic compounds.

Optimized Geometries and Electronic Structure Analysis

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. The resulting bond lengths, bond angles, and dihedral angles are crucial for understanding the molecule's shape and steric properties. For related oxadiazole-phenol compounds, studies often reveal a high degree of planarity, which can influence electronic delocalization and intermolecular interactions. A detailed analysis for 2-(3-methyl-1,2,4-oxadiazol-5-yl)phenol would provide precise data on its structural parameters.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between these frontier orbitals (the HOMO-LUMO gap) is a critical parameter that correlates with the molecule's stability and reactivity. A smaller gap generally suggests higher reactivity. For other 1,2,4-oxadiazole (B8745197) derivatives, these values have been calculated and used to predict their behavior in chemical reactions.

Molecular Electrostatic Potential (MEP) Surface Mapping

The MEP surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is invaluable for predicting the regions of a molecule that are susceptible to electrophilic or nucleophilic attack. Different colors on the MEP map indicate areas of negative (electron-rich, typically colored red) and positive (electron-poor, typically colored blue) potential. For a phenol-containing compound, the oxygen atom of the hydroxyl group is expected to be a region of high negative potential.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein. This method is crucial in drug design for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Prediction of Binding Affinities and Modes

Docking simulations for this compound against specific biological targets would involve placing the molecule into the active site of the protein and calculating a "docking score," which estimates the binding affinity. The lower (more negative) the score, the stronger the predicted binding. The simulation also provides the most likely binding pose, detailing the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein. Such studies on related oxadiazoles (B1248032) have revealed key interactions that are important for their biological activity.

Identification of Key Interacting Residues (e.g., Hydrogen Bonds, Pi-Alkyl Interactions)

The structural arrangement of this compound, featuring a phenol (B47542) group directly attached to the 1,2,4-oxadiazole ring, is conducive to a variety of molecular interactions. Computational studies and crystallographic data of analogous compounds reveal that both intramolecular and intermolecular forces are critical in defining its conformation and potential biological activity.

A significant feature observed in the crystal structure of the closely related compound, 2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]phenol, is the presence of an intramolecular hydrogen bond. researchgate.net This bond forms between the hydrogen of the phenolic hydroxyl group (O-H) and a nitrogen atom within the oxadiazole ring (O—H⋯N), which plays a crucial role in establishing a nearly planar molecular conformation. researchgate.net This intramolecular interaction is highly probable in this compound as well, stabilizing its structure.

In the context of intermolecular interactions, such as binding to a protein active site, the molecule can engage with amino acid residues through several key mechanisms. The phenol group can act as both a hydrogen bond donor (via the hydroxyl group) and an acceptor (via the oxygen atom). The nitrogen atoms in the oxadiazole ring serve as additional hydrogen bond acceptors. Furthermore, the aromatic nature of both the phenol and oxadiazole rings allows for various π-interactions. Molecular docking studies on similar oxadiazole-containing compounds have highlighted interactions within hydrophobic cavities of proteins, involving residues that facilitate π-alkyl and π-π stacking interactions. nih.gov

A summary of the potential key interactions is presented in the table below.

| Interaction Type | Potential Donor/Acceptor Group on Compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bond (Donor) | Phenolic Hydroxyl (-OH) | Asp, Glu, Gln, Asn, Ser, Thr |

| Hydrogen Bond (Acceptor) | Phenolic Oxygen, Oxadiazole Nitrogen Atoms | Arg, Lys, His, Gln, Asn, Ser, Tyr |

| Pi-Pi Stacking | Phenyl Ring, Oxadiazole Ring | Phe, Tyr, Trp, His |

| Pi-Alkyl | Phenyl Ring, Oxadiazole Ring | Val, Leu, Ile, Ala, Met |

Molecular Dynamics Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time, providing insights into the conformational stability and dynamic behavior of a compound. For this compound, MD simulations would typically be employed to assess the stability of its binding pose within a protein's active site, as predicted by molecular docking. nih.gov

These simulations model the compound and its environment (e.g., a protein receptor solvated in water) over a set period, often on the nanosecond scale. By calculating the forces between atoms and their subsequent movements, MD can reveal the flexibility of the molecule and the persistence of key intermolecular interactions identified in docking studies. A stable binding mode is often characterized by low root-mean-square deviation (RMSD) of the ligand's atomic positions over the course of the simulation, indicating that the molecule does not significantly diffuse from its initial docked position.

Furthermore, MD simulations can elucidate the dynamic nature of the interactions, such as the formation and breaking of hydrogen bonds, and confirm whether the compound maintains a stable conformation within the binding pocket. This information is crucial for validating potential binding modes and understanding the structural basis of the molecule's activity.

Computational Prediction of Spectroscopic Signatures and Reactivity Descriptors

Density Functional Theory (DFT) is a widely used quantum computational method to predict the electronic structure, spectroscopic properties, and reactivity of molecules like this compound. ajchem-a.com These theoretical calculations provide a powerful complement to experimental data, aiding in structural confirmation and offering insights into a molecule's chemical behavior.

Spectroscopic Signatures: DFT calculations can accurately predict vibrational frequencies, which correspond to peaks in Infrared (IR) and Raman spectra. researchgate.net By comparing the computed spectra with experimental results, researchers can confirm the molecular structure and the presence of specific functional groups. Similarly, the gauge-invariant atomic orbital (GIAO) method can be used to compute nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C), which are fundamental for structural elucidation. nih.govresearchgate.netnih.gov

Reactivity Descriptors: A key application of DFT is the calculation of global reactivity descriptors based on Frontier Molecular Orbital (FMO) theory. ajchem-a.comresearchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO – EHOMO) is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.net Molecular electrostatic potential (MEP) maps can also be generated to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for molecular interactions. ajchem-a.com

The table below summarizes key reactivity descriptors that are typically calculated for compounds in this class.

| Descriptor | Symbol | Significance |

| HOMO Energy | EHOMO | Relates to electron-donating ability; ionization potential. |

| LUMO Energy | ELUMO | Relates to electron-accepting ability; electron affinity. |

| Energy Gap | ΔE | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential | I | The energy required to remove an electron (approximated as -EHOMO). |

| Electron Affinity | A | The energy released when an electron is added (approximated as -ELUMO). |

| Chemical Hardness | η | Measures resistance to change in electron distribution ( (I-A)/2 ). |

| Chemical Softness | S | The reciprocal of hardness (1/η); indicates higher reactivity. |

| Electronegativity | χ | Measures the power to attract electrons ( (I+A)/2 ). |

Molecular Mechanisms of Action and Biological Target Identification

Exploration of Molecular Targets (Enzymes, Receptors, Proteins)

There is no available scientific literature that identifies or explores the specific molecular targets, such as enzymes, receptors, or other proteins, with which 2-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol interacts.

Enzyme Inhibition Mechanisms (e.g., Xanthine (B1682287) Oxidase, Tubulin, Proteases)

No studies have been found that investigate or describe the enzyme inhibition mechanisms of this compound. Research on its potential inhibitory effects on enzymes like xanthine oxidase, tubulin, or various proteases has not been published.

Receptor Binding Modulations

Information regarding the binding and modulation of any specific receptors by this compound is not present in the current body of scientific research.

Modulation of Cellular Pathways (e.g., Apoptosis Induction, Cell Proliferation)

There is no data available detailing how this compound may modulate cellular pathways. Studies concerning its potential to induce apoptosis or affect cell proliferation have not been identified.

Interactions with Cellular Components (e.g., Bacterial Cell Wall Synthesis Disruption)

No research has been published that describes the interactions of this compound with specific cellular components, such as any potential role in disrupting bacterial cell wall synthesis.

Research Applications in Chemical Biology

Antimicrobial Agent Development

The 1,2,4-oxadiazole (B8745197) nucleus is a key structural motif in a variety of compounds exhibiting a broad spectrum of antimicrobial activities. nih.gov Derivatives of this scaffold have been extensively studied for their ability to combat bacteria, fungi, viruses, and parasites.

Derivatives of 1,2,4-oxadiazole have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Studies on various substituted oxadiazoles (B1248032) have shown efficacy against common pathogens like Staphylococcus aureus and Escherichia coli. For instance, certain 1,3,4-oxadiazole (B1194373) derivatives have shown potent activity against S. aureus, a common cause of skin and soft tissue infections, and E. coli, which is associated with various infections including urinary tract and gastrointestinal illnesses. mdpi.comresearchgate.net

The antibacterial effect of phenolic compounds is also well-documented, often attributed to their ability to disrupt bacterial cell membranes. nih.gov The combination of a phenol (B47542) group with the oxadiazole ring in the target compound suggests a potential for significant antibacterial action. Research on related 1,3,4-oxadiazole-based compounds showed that some derivatives exhibit good inhibition against both E. coli and S. aureus. mdpi.com Another study on 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues reported promising antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing Minimum Inhibitory Concentrations (MICs) as low as 8 µg/mL. mdpi.com

Table 1: Antibacterial Activity of Selected Oxadiazole Derivatives

| Compound Class | Bacterium | Activity (MIC) | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazole derivatives | Staphylococcus aureus | Good Inhibition | mdpi.com |

| 1,3,4-Oxadiazole derivatives | Escherichia coli | Good Inhibition | mdpi.com |

| Phenolic Oxadiazole Analogues | Gram-positive bacteria | 8 µg/mL | mdpi.com |

| Phenolic Oxadiazole Analogues | Gram-negative bacteria | 8 µg/mL | mdpi.com |

The antifungal potential of oxadiazole derivatives has been an active area of research. A study specifically investigating a close analog, 2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol (B3057329), confirmed its antifungal activity. rsdjournal.org Various plant extracts containing phenolic compounds have demonstrated inhibitory effects against fungi like Aspergillus niger. researchgate.net Aspergillus niger is a common mold that can cause opportunistic infections, while Rhizopus oryzae is a fungus responsible for the serious infection mucormycosis. nih.gov

Research on 1,2,4-oxadiazole derivatives containing amide fragments showed that some compounds possess moderate to excellent antifungal activity. mdpi.com Similarly, studies on 2-allylphenol (B1664045) derivatives have shown efficacy against several fungal plant pathogens, including Botrytis cinerea and Rhizoctonia cerealis. researchgate.net While direct studies on 2-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol against Rhizopus oryzae are limited, the established antifungal properties of the oxadiazole and phenol moieties suggest it as a promising candidate for further investigation.

Table 2: Antifungal Activity of Related Compounds

| Compound/Class | Fungus | Activity | Reference |

|---|---|---|---|

| 2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol | Not Specified | Confirmed Antifungal Activity | rsdjournal.org |

| 1,2,4-Oxadiazole derivatives | Various Fungi | Moderate to Excellent | mdpi.com |

| Phenolic Plant Extracts | Aspergillus niger | Inhibitory Effects | researchgate.net |

The broad biological activity of the 1,2,4-oxadiazole ring extends to antiviral and anti-parasitic applications. Several studies have highlighted the potential of 1,3,4-oxadiazole derivatives as antiviral agents. researchgate.net For example, certain derivatives have shown inhibitory effects against human rhinoviruses. researchgate.net The antiviral activity of oxadiazoles has been documented against a range of viruses, including HIV and the Hepatitis C virus. arkat-usa.org

Furthermore, 1,2,4-oxadiazole derivatives have emerged as promising candidates in the search for new treatments for leishmaniasis, a disease caused by Leishmania parasites. nih.gov Research has demonstrated that these compounds can be effective against various Leishmania species, including Leishmania braziliensis and Leishmania infantum. mdpi.comresearchgate.netscielo.br One study synthesized a series of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines that exhibited good anti-leishmanial activity against Leishmania major. nih.gov While direct evidence for the anti-leishmanial activity of this compound is not yet available, the consistent anti-leishmanial efficacy of the oxadiazole scaffold makes it a molecule of interest for future studies in this area.

Anticancer Research and Probe Development

The development of novel anticancer agents is a critical area of research, and oxadiazole derivatives have shown significant promise. nih.gov The incorporation of the oxadiazole ring is a strategy used to enhance the anticancer activity of molecules. mdpi.com

Phenolic compounds have been investigated for their cytotoxic effects on various cancer cell lines. tuni.fi Studies on novel oxadiazole derivatives have demonstrated cytotoxic activity against a range of cancer cells, including those from ovarian, breast, and prostate cancers.

Ovarian Cancer: Gallic acid, a phenolic compound, has shown potent activity against ovarian cancer cell lines like OVCAR-3 and A2780. nih.gov Research on other heterocyclic molecules has also demonstrated cytotoxic effects on ovarian cancer cells. rsc.org

Breast Cancer: Phenolic compounds have been shown to induce cell death in human breast cancer cell lines such as MCF-7 and SkBr3. tuni.fi One study on a phenolic derivative, 2-((1, 2, 3, 4-Tetrahydroquinolin-1-yl) (4 methoxyphenyl) methyl) phenol (THMPP), reported IC50 values of 83.23 μM and 113.94 μM in MCF-7 and SkBr3 cells, respectively. tuni.fi Vanadyl sulfate (B86663) has also been shown to have cytotoxic effects on the MCF-7 breast cancer cell line. nih.govsalviapub.com

Prostate Cancer: The cytotoxic effects of various compounds on prostate cancer cell lines such as PC-3 and DU-145 have been evaluated. nih.govresearchgate.net For example, one study on arylpropyl sulfonamides reported an IC50 value of 29.2 µM for one compound against PC-3 cells. nih.gov Another study on quinolinequinones found that one derivative had an IC50 of 4.18 µM against DU-145 cells. semanticscholar.org

Table 3: Cytotoxic Activity of Related Phenolic and Oxadiazole Compounds on Cancer Cell Lines

| Compound Class/Name | Cancer Cell Line | Cell Line Type | Activity (IC50) | Reference |

|---|---|---|---|---|

| Gallic Acid | OVCAR-3, A2780 | Ovarian | Potent Activity | nih.gov |

| THMPP | MCF-7 | Breast | 83.23 µM | tuni.fi |

| THMPP | SkBr3 | Breast | 113.94 µM | tuni.fi |

| Arylpropyl sulfonamide | PC-3 | Prostate | 29.2 µM | nih.gov |

| Quinolinequinone (AQQ1) | DU-145 | Prostate | 4.18 µM | semanticscholar.org |

A key mechanism through which many anticancer agents exert their effect is the induction of apoptosis, or programmed cell death. nih.gov Phenolic compounds are known to induce apoptosis in cancer cells through various pathways. nih.gov

Research has shown that phenolic compounds can trigger both the extrinsic and intrinsic apoptotic pathways. mdpi.com The intrinsic pathway often involves the regulation of the Bcl-2 family of proteins, which includes pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2. An increase in the Bax/Bcl-2 ratio is a common indicator of apoptosis induction. The activation of caspases, a family of protease enzymes, is another hallmark of apoptosis. For instance, a phenolic compound known as THMPP was found to induce apoptosis in breast cancer cells through the activation of caspase-3 and caspase-9. tuni.fi Other studies on 1,3,4-oxadiazole derivatives have shown that they can induce apoptosis in liver cancer cells by upregulating the expression of the tumor suppressor p53 and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2. This leads to the activation of caspase-9 and caspase-3.

Inhibition of Cancer-Related Enzymes (e.g., HDAC, Topoisomerase II, Telomerase, Thymidine Phosphorylase)

There is no specific data in the scientific literature detailing the inhibitory activity of this compound against cancer-related enzymes such as Histone Deacetylases (HDACs), Topoisomerase II, Telomerase, or Thymidine Phosphorylase. Although various derivatives of 1,3,4-oxadiazole and 1,2,4-oxadiazole have been investigated for such properties, research focusing on this specific molecule has not been published. nih.govbiointerfaceresearch.commdpi.com Studies on other, structurally different oxadiazole-containing compounds have shown potential as anticancer agents by targeting enzymes like HDAC and telomerase, but these findings cannot be extrapolated to this compound without direct experimental evidence. biointerfaceresearch.comresearchgate.net

Anti-inflammatory Investigations

Comprehensive searches of scientific databases yield no studies specifically investigating the anti-inflammatory properties of this compound.

Modulation of Cyclooxygenase/5-Lipoxygenase Pathways

There is no available research on the modulatory effects of this compound on the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways. These enzymatic pathways are critical in the metabolism of arachidonic acid to produce pro-inflammatory mediators. nih.govnih.gov While phenolic compounds and various heterocyclic structures are known to interact with these pathways, specific data for this compound is absent from the current body of scientific literature. mdpi.com The potential for dual inhibition of COX and 5-LOX pathways is a significant area of anti-inflammatory drug research, but this specific compound has not been evaluated in this context. nih.govmdpi.com

Antioxidant Activity Studies

No dedicated studies on the antioxidant activity of this compound have been published.

Applications in Agrochemical Research and Materials Science

Herbicidal and Insecticidal Properties

There is no available research data detailing the herbicidal or insecticidal properties of "2-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol."

Disruption of Pest Nervous Systems

Information regarding the mechanism of action, specifically the disruption of pest nervous systems by "this compound," could not be found in the existing literature.

Polymer Additives for Enhanced Material Functionality

No studies have been identified that investigate the use of "this compound" as a polymer additive.

Improvement of Thermal Stability and Flame Retardancy

There is no documented evidence or research on the efficacy of "this compound" in improving the thermal stability or flame retardancy of polymers.

Role in Protective Coatings and Paints

The application of "this compound" in protective coatings and paints is not described in the available scientific literature.

Inhibition of Microbial Growth on Surfaces

No data exists to support the use of "this compound" for inhibiting microbial growth on surfaces as a component of coatings or paints.

Future Directions and Research Perspectives on 2 3 Methyl 1,2,4 Oxadiazol 5 Yl Phenol

Development of Advanced and Sustainable Synthetic Methodologies

The future synthesis of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol and its derivatives will likely move beyond traditional methods towards more efficient, scalable, and environmentally friendly processes. nih.gov Historically, the synthesis of 1,2,4-oxadiazoles often involves the heterocyclization of amidoximes with carboxylic acid derivatives or 1,3-dipolar cycloaddition, which can sometimes be limited by low yields or harsh reaction conditions. nih.govnih.gov

Advanced methodologies are being actively developed to overcome these limitations. These include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields. nih.govresearchgate.net

Continuous Flow Reactors: Offering high-throughput synthesis, this method allows for the rapid generation of compound libraries and is highly scalable for pharmaceutical applications. rsc.orgacs.org

Green Chemistry Approaches: The use of environmentally friendly solvents, catalysts (like TBAF or pyridine), and solvent-free conditions are becoming more prevalent. nih.govnih.govresearchgate.net For instance, a photoredox-catalyzed [3+2]-cycloaddition reaction using visible light represents a "green chemistry" approach, though further optimization is needed to improve its moderate yields. nih.gov

One-Pot Syntheses: These protocols, which combine multiple reaction steps into a single procedure, improve efficiency and reduce waste. mdpi.comorganic-chemistry.org Room temperature methods are particularly valuable as they allow for the inclusion of thermosensitive functional groups. mdpi.comnih.gov

| Synthetic Approach | Key Features | Potential Advantages for Future Synthesis |

| Microwave-Assisted Synthesis | Uses microwave irradiation to heat reactions. | Reduced reaction times, increased yields, improved purity. nih.govresearchgate.net |

| Continuous Flow Chemistry | Reagents are pumped through a reactor in a continuous stream. | High-throughput, excellent scalability, precise control over reaction parameters. rsc.orgacs.org |

| Green Catalysis | Employs catalysts like TBAF, pyridine (B92270), or photoredox catalysts. | Improved efficiency, milder reaction conditions, reduced environmental impact. nih.govnih.gov |

| One-Pot/Room Temp Synthesis | Combines multiple steps without isolating intermediates; conducted at ambient temperature. | Increased efficiency, suitable for thermosensitive molecules, reduced solvent use. mdpi.comnih.gov |

Deeper Elucidation of Specific Molecular Mechanisms of Action

Derivatives of 1,2,4-oxadiazole (B8745197) exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govtandfonline.com A critical future direction is to move from broad activity screening to a precise understanding of the molecular mechanisms of action for compounds like this compound.

The 1,2,4-oxadiazole ring's ability to act as a bioisostere for amide and ester groups is key to its biological activity, allowing it to interact with various biological targets. nih.gov Future research will need to identify these specific targets and elucidate the downstream effects. For example, different derivatives have been found to act as caspase-3 activators for cancer treatment, inhibitors of 3-hydroxykynurenine transaminase (HKT) for insecticidal applications, or selective agonists against protein-tyrosine phosphatase 1B (PTP1B). nih.govnih.govmdpi.com

To achieve a deeper mechanistic understanding, researchers will increasingly rely on:

Molecular Docking and QSAR: Computational tools like molecular docking and quantitative structure-activity relationship (QSAR) modeling are essential for predicting how these compounds bind to receptors and for guiding the optimization of their structure. nih.govmdpi.com

Advanced Biological Assays: Sophisticated cell-based assays and proteomic approaches can help identify the specific enzymes, receptors, or signaling pathways modulated by the compound.

High-Throughput Screening and Combinatorial Chemistry for Lead Discovery

To unlock the full therapeutic potential of the this compound scaffold, future efforts will focus on the rapid generation and screening of large numbers of derivatives. High-throughput screening (HTS) of extensive small molecule repositories has already proven effective in identifying initial "hit" compounds within the 1,2,4-oxadiazole class. nih.gov

Combinatorial chemistry is a powerful strategy for creating diverse libraries of related compounds. nih.govacs.org Methodologies such as DNA-Encoded Library (DEL) technology and solid-phase synthesis allow for the systematic modification of the core structure. nih.govacs.org By varying the substituents on the phenyl ring and the methyl group of this compound, researchers can generate vast libraries. These libraries can then be subjected to HTS to quickly identify compounds with desired biological activities, providing new leads for drug discovery programs. rsc.org

Rational Design of Novel Derivatives with Enhanced Selectivity and Potency

Building on the insights from HTS and mechanistic studies, the rational design of new derivatives will be a key research focus. The goal is to systematically modify the structure of this compound to enhance its potency against a specific target while minimizing off-target effects, thereby improving its selectivity. nih.gov

Structure-Activity Relationship (SAR) studies are fundamental to this process. nih.gov Research has shown that even small structural modifications on the 1,2,4-oxadiazole scaffold can significantly impact its biological activity. nih.govnih.gov For instance, studies on related compounds have demonstrated that:

Adding electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) to the aryl ring can increase or decrease antiproliferative potency. mdpi.com

Substituting the phenyl ring with other aromatic systems like thiophene (B33073) can enhance inhibitory activity against certain enzymes. nih.gov

Computational modeling will play a crucial role in predicting the effects of these modifications before synthesis, making the design process more efficient. nih.govmdpi.com This approach will enable the development of second-generation compounds with significantly improved therapeutic profiles.

Exploration of New Application Areas in Diverse Scientific Fields

While much of the focus on 1,2,4-oxadiazoles has been in medicinal chemistry, their unique chemical and physical properties suggest potential applications in other scientific domains. A significant future direction will be the exploration of these novel application areas for this compound and its derivatives.

The broad biological profile of the 1,2,4-oxadiazole class suggests that its therapeutic potential is far from fully realized. tandfonline.comresearchgate.net While activities like anticancer and anti-inflammatory are well-documented, there is growing interest in their potential as treatments for neurodegenerative disorders like Alzheimer's disease, as well as various parasitic and viral infections. nih.govrsc.org

Beyond medicine, 1,2,4-oxadiazole derivatives have found applications in:

Materials Science: Their stable heterocyclic structure has been used to create liquid crystals, luminescent materials, and even high-energy density materials. nih.govlifechemicals.com

Agriculture: Certain derivatives have shown promise as pesticides and insecticides. researchgate.netnih.gov

Future research could investigate the specific photophysical properties of this compound derivatives for potential use in organic light-emitting diodes (OLEDs) or as fluorescent probes. Similarly, its biological activity could be harnessed for applications in crop protection. This expansion into diverse fields represents a promising frontier for this versatile chemical scaffold.

常见问题

Q. What are the established synthetic routes for 2-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol?

The synthesis typically involves cyclocondensation of amidoximes with carboxylic acid derivatives. For example:

- Route 1 : Reacting 3-methyl-5-hydroxyl-1,2,4-oxadiazole with phenol derivatives under acidic conditions (e.g., POCl₃) to form the oxadiazole-phenol linkage .

- Route 2 : Utilizing a two-step protocol: (i) Formation of the oxadiazole ring via coupling of nitrile oxides with phenol precursors, followed by (ii) methyl group introduction via alkylation .

Q. Key Parameters :

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy :

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 205.1 (calculated: 204.18 g/mol) .

- X-ray Crystallography : Resolves bond lengths (e.g., C-O = 1.36 Å) and confirms planarity of the oxadiazole-phenol system .

Challenges : Overlapping signals in aromatic regions require 2D NMR (e.g., HSQC) for unambiguous assignment .

Q. How is the biological activity of this compound initially screened?

- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against S. aureus (Gram-positive) and E. coli (Gram-negative) using broth microdilution (CLSI guidelines) .

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., IC₅₀ determination via fluorescence polarization) .

- Cytotoxicity : MTT assays on HEK-293 cells to evaluate safety margins (IC₅₀ > 50 µM considered non-toxic) .

Advanced Research Questions

Q. What experimental design challenges arise in optimizing synthesis yield?

- Regioselectivity : Competing formation of 1,3,4-oxadiazole isomers. Mitigated by using bulky solvents (e.g., DMF) to sterically hinder undesired pathways .

- Side Reactions : Hydrolysis of the oxadiazole ring under acidic conditions. Controlled via pH monitoring (optimum pH 4–6) .

- Scalability : Pilot-scale reactions (>10 g) require flow chemistry setups to maintain temperature control (60–80°C) and prevent exothermic runaway .

Q. How can contradictory bioactivity data across studies be resolved?

Example Contradiction : Discrepancies in antibacterial potency (e.g., MIC = 8 µg/mL vs. 32 µg/mL).

- Root Cause Analysis :

- Structural Analogues : Substituent effects (e.g., electron-withdrawing groups on the phenol ring enhance activity) .

- Assay Conditions : Variations in bacterial strain susceptibility or culture media (e.g., Mueller-Hinton vs. LB agar) .

Q. Resolution :

- SAR Studies : Systematic variation of substituents (Table 1).

- Standardized Protocols : Adherence to CLSI guidelines for MIC assays .

Table 1 : Substituent Effects on Antibacterial Activity

| Substituent Position | MIC (µg/mL) | Notes |

|---|---|---|

| -H (Parent Compound) | 16 | Baseline |

| -NO₂ (para) | 8 | Enhanced electron withdrawal |

| -OCH₃ (meta) | 32 | Reduced activity due to steric hindrance |

Q. What computational methods predict the compound’s reactivity and binding modes?

- DFT Calculations : B3LYP/6-311+G(d,p) level optimizations reveal HOMO-LUMO gaps (~4.5 eV), indicating moderate electrophilicity. Solvent effects (PCM model) show increased polarity stabilizes the oxadiazole ring .

- Molecular Docking : AutoDock Vina simulations predict strong binding to E. coli DNA gyrase (binding energy = -9.2 kcal/mol) via hydrogen bonds with Thr165 and hydrophobic interactions .

Validation : Correlate docking scores with experimental IC₅₀ values (R² > 0.85) .

Q. How are pharmacokinetic (ADME) properties evaluated?

- Absorption : Caco-2 cell permeability assays show moderate absorption (Papp = 12 × 10⁻⁶ cm/s) .

- Metabolism : LC-MS/MS identifies primary metabolites (e.g., glucuronide conjugates) in liver microsomes .

- Excretion : Radiolabeled studies in rats indicate 60% renal excretion within 24 hours .

Advanced Tools : PBPK modeling using GastroPlus® to simulate human pharmacokinetics .

Q. What crystallographic challenges arise in structural determination?

- Disorder : Flexible methyl groups on the oxadiazole ring cause electron density smearing. Addressed via anisotropic displacement parameter refinement .

- Twinning : Common in monoclinic crystals (space group P2₁/c). Corrected using TWINLAW in SHELXL .

Data Collection : High-resolution synchrotron radiation (λ = 0.7 Å) reduces R-factor to <5% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。